(r)-2-Ethylhexanol

Teratogenicity Developmental Toxicology Metabolite Safety Assessment

(R)-2-Ethylhexanol is the single (R)-enantiomer of the branched eight-carbon chiral alcohol 2-ethylhexanol (2-EH), a commodity chemical manufactured on a massive scale as a precursor to plasticizers such as di-(2-ethylhexyl) phthalate. Unlike the racemic mixture (CAS 104-76-7), which accounts for nearly all industrial production, the enantiopure (R)-form exhibits distinct olfactory character described as 'heavy, earthy, and slightly floral' and demonstrates a stereoselective metabolic and toxicological profile that cannot be replicated by racemic or (S)-enantiomer controls.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 50373-29-0
Cat. No. B12961479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Ethylhexanol
CAS50373-29-0
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(CC)CO
InChIInChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
InChIKeyYIWUKEYIRIRTPP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (R)-2-Ethylhexanol (CAS 50373-29-0) and When to Select It Over Racemic Mixtures


(R)-2-Ethylhexanol is the single (R)-enantiomer of the branched eight-carbon chiral alcohol 2-ethylhexanol (2-EH), a commodity chemical manufactured on a massive scale as a precursor to plasticizers such as di-(2-ethylhexyl) phthalate [1]. Unlike the racemic mixture (CAS 104-76-7), which accounts for nearly all industrial production, the enantiopure (R)-form exhibits distinct olfactory character described as 'heavy, earthy, and slightly floral' [1][2] and demonstrates a stereoselective metabolic and toxicological profile that cannot be replicated by racemic or (S)-enantiomer controls [3][4].

Why Racemic 2-Ethylhexanol Cannot Substitute (R)-2-Ethylhexanol in Key Research Applications


In applications where stereochemistry determines biological activity or a chiral building block is required, the racemic mixture of 2-ethylhexanol is an unreliable substitute for the pure (R)-enantiomer. The parent compound is primarily metabolized to 2-ethylhexanoic acid (EHXA), and enantioselective metabolism by cytochrome P450 enzymes produces (R)-EHXA 3.5 times faster than the (S)-enantiomer, with the (R)-form comprising 50% of total products versus only 13% for (S) from a racemic substrate [1]. The teratogenic response is also stereoselective: (R)-EHXA induces exencephaly in 59% of mouse fetuses, whereas (S)-EHXA produces no teratogenic effect [2]. Consequently, experiments requiring a defined enantiomeric composition—whether to probe toxicological mechanisms, serve as an authentic analytical standard, or provide a specific olfactory note—cannot rely on the stereochemically variable properties of the racemate.

Quantitative Evidence: How (R)-2-Ethylhexanol Differentiates from the (S)-Enantiomer and Racemate


Teratogenic Potency: (R)-2-Ethylhexanol Metabolite Induces 59% Exencephaly vs. 0% for (S)-Metabolite

The teratogenic potential of (R)-2-ethylhexanol's principal metabolite, (R)-2-ethylhexanoic acid (EHXA), is significantly greater than that of its (S)-enantiomer. In an established in vivo mouse model, (R)-EHXA induced neural tube defects (exencephaly) in 59% of living fetuses, while (S)-EHXA produced no teratogenic or embryotoxic response. The racemic mixture of EHXA caused an intermediate exencephaly rate of 32% [1]. This direct head-to-head comparison demonstrates that the (R)-configuration is the primary source of developmental toxicity arising from 2-ethylhexanol-containing compounds.

Teratogenicity Developmental Toxicology Metabolite Safety Assessment

Enzyme Stereoselectivity: P450cam Metabolizes (R)-2-Ethylhexanol 3.5× Faster Than (S)-Enantiomer

Cytochrome P450cam exhibits pronounced stereoselectivity in oxidizing (R)- vs. (S)-2-ethylhexanol. Kinetic studies demonstrate that (R)-2-ethylhexanoic acid is formed at a rate 3.5 times faster than the (S)-enantiomer when each pure enantiomer is tested individually. Even when presented with a racemic mixture, the enzyme produces 50% more (R)-EHXA than (S)-EHXA, and a regioselectivity assay reveals that (R)-EHXA accounts for 50% of total oxidation products, while (S)-EHXA accounts for only 13% [1]. This 3.5-fold kinetic preference and >3:1 product ratio divergence are direct experimental evidence of differential biological processing.

Enzyme Kinetics Chiral Metabolism Cytochrome P450

Synthetic Diastereoselectivity: (R)-2-Ethylhexanol Enables 92:8–98:2 dr in Cinchona Alkaloid-Catalyzed Desymmetrization

When employed as a chiral alcohol in cinchona alkaloid-mediated desymmetrization of cyclic meso-anhydrides, enantiopure (R)-2-ethylhexanol provides a series of enantiomerically pure fragrances with diastereomeric ratios (dr) ranging from 92:8 to 98:2 [1]. This high level of stereocontrol is intrinsic to the use of the resolved enantiomer and cannot be achieved with racemic 2-ethylhexanol. The specific (R)-configuration directly dictates the absolute configuration of the resulting ester products, rendering the compound a valuable chiral pool material for fragrance and pharmaceutical intermediate synthesis.

Asymmetric Synthesis Chiral Building Block Desymmetrization

Enantiomeric Purity: Lipase Resolution Delivers (R)-2-Ethylhexanol with >99% ee

A robust biocatalytic method employing Pseudomonas sp. lipase and vinyl laurate as an acyl donor achieves (R)-2-ethylhexanol in greater than 99% enantiomeric excess (e.e.), with the product isolated by simple distillation [1]. This level of optical purity surpasses the typical specifications of commercial racemic 2-ethylhexanol (no enantiomeric purity definition) and is comparable to or exceeds the reported 98.3% e.e. obtained via asymmetric hydrogenation of 2-ethyl-2-enhexanol [2], offering a validated pathway to enantiopure material for the most demanding stereo-defined applications.

Biocatalysis Enantioselective Resolution Chiral Separation

Olfactory Character: The (R)-Enantiomer Provides a Distinct 'Heavy, Earthy, Slightly Floral' Note Absent in the (S)-Form

Human sensory evaluation has consistently differentiated the odor of the two 2-ethylhexanol enantiomers. The (R)-enantiomer is described as 'heavy, earthy, and slightly floral', in contrast to the (S)-enantiomer, which is perceived as 'a light, sweet floral fragrance' [1][2]. Although these characterizations are qualitative, the existence of a distinct and reproducible odor profile for each enantiomer underscores the compound's utility as a defined olfactory reference and as a chiral building block for enantiospecific fragrance synthesis, as confirmed by the preparation of enantiomerically pure fragrance esters derived from resolved (R)- and (S)-2-ethylhexanol [3].

Fragrance Chemistry Enantiospecific Olfaction Sensory Chemistry

Metabolic Safety for Cosmetics: (S)-Enantiomer Preferred, but (R)-Is Essential for Reference and Mechanistic Studies

The (R)-enantiomer of 2-ethylhexanol is identified as a potential metabolic source of the teratogenic agent (R)-2-ethylhexanoic acid, whereas the (S)-enantiomer is not [1]. This metabolic liability has direct commercial relevance: in UV-filter and cosmetic ester formulations, the (S)-enantiomer of 2-ethylhexyl para-methoxycinnamate is regarded as biologically safer compared to the racemic form, precisely because R-2-ethylhexanol-derived esters can liberate R-2-ethylhexanoic acid upon metabolism [2]. Therefore, (R)-2-ethylhexanol is required specifically for toxicological reference standards, metabolic pathway elucidation, and authentic metabolite spike-in experiments, rather than for formulation of consumer products.

Cosmetic Safety Chiral Metabolite Teratogenic Risk

Procurement-Guided Application Scenarios for (R)-2-Ethylhexanol Based on Quantitative Evidence


Developmental Toxicology and DEHP Metabolite Research

Investigators studying the teratogenic mechanism of di-(2-ethylhexyl) phthalate (DEHP) require a defined source of (R)-2-ethylhexanol as a precursor to the teratogenic metabolite (R)-2-ethylhexanoic acid. Whereas racemic 2-ethylhexanol produces an unpredictable mixture of active and inactive metabolites, the pure (R)-enantiomer ensures that all generated EHXA derives from the teratogenically active configuration, enabling reproducible dose–response experiments and metabolite identification workflows [1].

Chiral Building Block for Enantioselective Fragrance Synthesis

Synthetic fragrance chemists developing enantiopure esters can employ (R)-2-ethylhexanol as a chiral alcohol partner in cinchona alkaloid-catalyzed desymmetrization of meso-anhydrides, achieving diastereoselectivities up to 98:2 dr [1]. The exclusive (R)-configuration directly translates into the stereochemistry of the final fragrance molecule, enabling patentable, well-characterized single-isomer odorants with distinct olfactory profiles [1].

Authentic Metabolite Standard for P450 Enzyme Studies

Biochemists and pharmacologists requiring enantiomerically pure 2-ethylhexanol for cytochrome P450 reaction phenotyping can source (R)-2-ethylhexanol with >99% e.e. [1] to serve as a defined substrate. The established 3.5-fold faster turnover by P450cam relative to the (S)-enantiomer [2] provides a sensitive and stereospecific catalytic benchmark, facilitating active-site engineering and substrate-selectivity studies.

Cosmetic Safety Assessment and Chiral Impurity Detection

Analytical method developers assessing the stereochemical purity of cosmetic ester ingredients (e.g., 2-ethylhexyl para-methoxycinnamate) utilize (R)-2-ethylhexanol as a chirally pure reference standard for chromatographic method validation. Given that the (S)-ester is favored commercially due to the non-teratogenic nature of its metabolite [1], detecting even trace levels of the (R)-enantiomer in final formulations is critical for safety compliance.

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